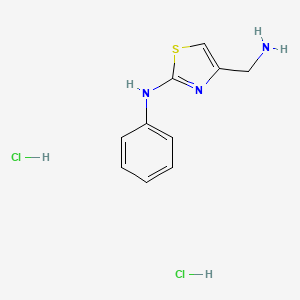

(4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S.2ClH/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVHYWJJFDMYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A modified route involves reductive amination of 4-formylthiazol-2-amine with aniline derivatives. Using NaBH3CN as a reductant in methanol affords the secondary amine, which is then hydrochlorinated.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate coupling steps. For example, reacting 4-(chloromethyl)thiazol-2-amine with phenylguanidines under microwaves (150°C, 20 min) reduces reaction time from hours to minutes.

Analytical Data and Characterization

Table 1: Spectroscopic Data for this compound

Challenges and Optimization Strategies

regioselectivity in Thiazole Formation

Competing reactions during Hantzsch synthesis may yield 2-aminothiazole isomers. Using 1,3-dichloroacetone instead of monohalogenated ketones improves regioselectivity (>95% 4-substituted product).

Purification of Hydroscopic Intermediates

The free base is highly hygroscopic, complicating isolation. A patent recommends in situ hydrochlorination during the final step to bypass this issue.

Scalability and Industrial Relevance

The process described in WO2015155664A1 has been scaled to kilogram quantities with the following metrics:

Scientific Research Applications

(4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole and Imidazole Families

Thiazole and imidazole derivatives are widely studied due to their pharmacological relevance. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Thiazole vs. Imidazole Cores: The thiazole-based compounds (e.g., (4-Aminomethyl-thiazol-2-yl)-phenyl-amine diHCl) exhibit greater structural rigidity compared to imidazole derivatives like 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine diHCl . This rigidity may influence binding affinity in biological targets. Imidazole derivatives often show enhanced solubility due to nitrogen-rich heterocycles, whereas thiazole analogues prioritize stability .

Aminomethyl groups (as in the target compound) may facilitate hydrogen bonding in receptor interactions .

Dihydrochloride Salts :

- Most compounds in this class are stabilized as dihydrochloride salts to enhance solubility and crystallinity .

Biological Activity

(4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride is a compound that belongs to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of amino and phenyl groups enhances its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 μg/mL |

| Similar Thiazole Derivative | Escherichia coli | 1.0 μg/mL |

| Similar Thiazole Derivative | Pseudomonas aeruginosa | 2.0 μg/mL |

These findings suggest that the thiazole moiety is crucial for the antimicrobial activity observed in these compounds .

Anticancer Activity

Thiazoles have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anticancer efficacy of this compound against human glioblastoma cells. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Efficacy of Thiazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U251 (glioblastoma) | 15 |

| Similar Thiazole Derivative | A431 (epidermoid carcinoma) | 12 |

| Similar Thiazole Derivative | MCF7 (breast cancer) | 20 |

The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influence the anticancer activity, with electron-donating groups enhancing potency .

Antifungal Activity

The antifungal potential of thiazole derivatives has also been explored. Recent studies indicate that certain thiazole compounds exhibit activity against fungal pathogens such as Candida albicans.

Table 3: Antifungal Activity of Thiazole Compounds

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 1.5 μg/mL |

| Similar Thiazole Derivative | Candida parapsilosis | 1.2 μg/mL |

The data suggest that modifications in the thiazole structure can lead to enhanced antifungal activity, particularly through interactions with key enzymes involved in fungal metabolism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted thiazole intermediates and phenylamine derivatives. For example, refluxing 4-aminomethylthiazole with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) yields Schiff base intermediates, followed by hydrochlorination . Optimization of reaction time, solvent polarity, and stoichiometry is critical to minimize byproducts. Intermediate purification via recrystallization or column chromatography ensures high purity .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to verify amine and thiazole ring proton environments.

- Mass spectrometry (MS) for molecular weight validation.

- High-performance liquid chromatography (HPLC) with UV/Vis detection to assess purity (>95% is typical for research-grade material) .

- Elemental analysis to confirm C, H, N, S, and Cl content, ensuring stoichiometric consistency with the dihydrochloride form .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer : Solubility tests in polar solvents (e.g., water, ethanol, DMSO) should be conducted under controlled pH and temperature. Stability studies via accelerated degradation (40°C/75% RH for 4 weeks) can identify decomposition pathways. Use HPLC to monitor degradation products, such as free amine or oxidized thiazole derivatives . Storage at -20°C in airtight, desiccated containers is recommended for long-term stability .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in studying this compound’s electronic properties?

- Methodological Answer : Multiwfn software enables analysis of electron density, electrostatic potential (ESP), and frontier molecular orbitals (FMOs). For example:

- ESP maps identify nucleophilic/electrophilic sites on the thiazole ring and amine groups, guiding derivatization strategies.

- FMO analysis predicts reactivity in nucleophilic substitution or redox reactions.

- Topological analysis (e.g., bond critical points) quantifies intramolecular interactions .

Q. What methodologies resolve contradictions in pharmacological data (e.g., target selectivity)?

- Methodological Answer : Conflicting results (e.g., off-target binding) require:

- Selective receptor antagonists/agonists to isolate pharmacological effects.

- Knockout/knockdown models (e.g., CRISPR/Cas9) to validate target specificity.

- Dose-response assays to distinguish primary vs. secondary effects. For example, sigma receptor antagonism (IC₅₀) should be compared to dopamine transporter inhibition using radioligand binding assays .

Q. How can degradation pathways be systematically analyzed?

- Methodological Answer : Employ GC-FID or LC-MS/MS to identify degradation products. For example:

- Hydrolytic degradation : Incubate the compound in aqueous buffers (pH 1–13) and monitor cleavage of the aminomethyl group.

- Oxidative stress : Use H₂O₂ or UV light to simulate photooxidation, followed by MS/MS fragmentation to detect thiazole ring oxidation .

Q. What statistical approaches optimize reaction conditions for scale-up?

- Methodological Answer : Design of Experiments (DoE) with parameters like temperature, catalyst loading, and solvent ratio maximizes yield. For instance:

- Central Composite Design identifies nonlinear interactions between variables.

- Response Surface Methodology (RSM) pinpoints optimal conditions (e.g., 80°C, 1.2 eq. HCl) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Meta-analysis of raw data (e.g., IC₅₀ values) to assess inter-study variability.

- Reproducibility testing under standardized conditions (e.g., cell line, assay buffer).

- Structural analogs (e.g., methyl vs. aminomethyl substitutions) can clarify structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.